BSJ-4-116 Exhibits CDK12-Specific Degradation with No Detectable CDK13 Degradation, in Direct Contrast to the Parent Multi-Kinase PROTAC TL12-186
BSJ-4-116 was derived from TL12-186 through linker optimization to confer CDK12 degradation selectivity. Quantitative proteomics in Jurkat cells demonstrated that BSJ-4-116 selectively degrades CDK12 while sparing CDK13, in direct contrast to TL12-186 which degrades multiple CDK family members including CDK13 [1]. The CDK12 degradation DC50 of BSJ-4-116 is 1.8 ± 0.3 nM in MDA-MB-231 cells and 2.1 ± 0.4 nM in HCT116 cells, with a selectivity index >50-fold versus other CDK family members .
| Evidence Dimension | CDK13 degradation activity |
|---|---|
| Target Compound Data | No degradation of CDK13 (selective for CDK12 only) |
| Comparator Or Baseline | TL12-186: degrades CDK13 along with CDK2, CDK9, CDK12, and other kinases |
| Quantified Difference | Qualitative difference: BSJ-4-116 eliminates CDK13 off-target degradation; CDK12 DC50 = 1.8-2.1 nM |
| Conditions | Jurkat cells, 8 h treatment with 50 nM BSJ-4-116; quantitative proteomics (multiplexed quantitative mass spectrometry) |
Why This Matters
CDK13 is the most closely related paralog of CDK12 and its co-degradation confounds interpretation of CDK12-specific biological effects; BSJ-4-116 uniquely enables clean attribution of phenotypes to CDK12 loss.
- [1] Jiang B, Gao Y, Che J, et al. Discovery and resistance mechanism of a selective CDK12 degrader. Nat Chem Biol. 2021;17(6):675-683. Figure 1f: Proteome-wide selectivity. View Source
